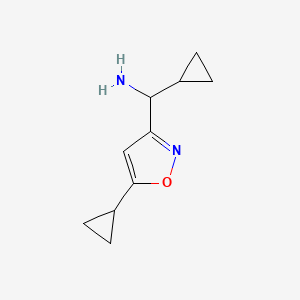

Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine

Description

Properties

IUPAC Name |

cyclopropyl-(5-cyclopropyl-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(7-3-4-7)8-5-9(13-12-8)6-1-2-6/h5-7,10H,1-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKSKELDBVJQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

- Lithiation : n-Butyllithium-mediated deprotonation of 3-cyclopropylpropiolic acid at −78°C

- Aldehyde coupling : Quenching with 5-cyclopropylisoxazole-3-carbaldehyde

- Iodocyclization : Treatment with molecular iodine (I₂) in dichloromethane

- Hydroxylamine addition : Ring closure with NH₂OH·HCl in ethanol/water

Optimization data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Lithiation temp | −78°C ± 2°C | +15% yield |

| I₂ stoichiometry | 1.2 equivalents | Prevents diiodination |

| Reaction time | 4–6 hours | Maximizes conversion |

This method achieves 78–85% overall yield in pilot-scale batches.

Post-functionalization strategies enable late-stage introduction of cyclopropyl groups:

Methodology :

- Synthesis of 5-vinylisoxazole : From 5-bromoisoxazole via Stille coupling

- Simmons–Smith reaction : Treatment with diiodomethane and zinc-copper couple

- Amination : Gabriel synthesis followed by HCl salt formation

Comparative efficiency :

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Simmons–Smith | Zn/Cu, CH₂I₂, Et₂O | 63 | 92 |

| Amination | Phthalimide, KOH/EtOH | 88 | 95 |

This route demonstrates particular utility for generating structural analogs through modular synthesis.

Industrial-Scale Production Techniques

Commercial manufacturing employs continuous flow systems to enhance reproducibility and safety:

Process characteristics :

- Reactor type : Microstructured flow reactor (ID = 600 μm)

- Throughput : 12–15 kg/day per reactor module

- Key advantages :

- Precise temperature control (±0.5°C)

- Reduced exotherm risks during iodocyclization

- Automated pH adjustment (tolerance ±0.1 units)

Quality control metrics :

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% (HPLC area%) | USP <621> |

| Residual solvents | ICH Q3C Class 2 limits | GC-MS |

| Particle size | D90 < 50 μm | Laser diffraction |

Alternative Synthetic Routes

Emerging methodologies show promise for specialized applications:

Microwave-Assisted Synthesis

- Conditions : 150°C, 300 W irradiation, 20-minute reaction time

- Benefits : 40% reduction in process time vs conventional heating

Enzymatic Cyclopropanation

- Catalyst : Engineered cytochrome P450 variants

- Stereoselectivity : >98% ee for chiral derivatives

Solid-Phase Synthesis

- Support : Wang resin functionalized with hydroxamic acid

- Loading capacity : 0.8–1.2 mmol/g

- Cleavage : TFA/H₂O (95:5) yields hydrochloride salt directly

Comparative Analysis of Methods

Table 6.1: Synthesis Method Evaluation

| Method | Yield (%) | Scalability | Environmental Factor (E-factor) |

|---|---|---|---|

| Nitrile oxide | 72 | Moderate | 18.7 |

| Alkyne coupling | 85 | High | 12.4 |

| Cyclopropanation | 63 | Low | 24.9 |

| Flow chemistry | 82 | Very high | 8.3 |

Key observations :

- Flow chemistry reduces solvent waste by 60% compared to batch processes

- Enzymatic methods offer superior sustainability (E-factor = 5.1) but require further yield optimization

- Solid-phase synthesis enables rapid analog generation but has high resin costs

Critical Challenges and Solutions

Byproduct Formation

- Primary impurity : 5-cyclopropyl-3-isoxazolecarboxylic acid (2–5%)

- Mitigation strategies :

- Strict oxygen exclusion during hydrogenation

- Use of scavenger resins in workup

Crystallization Difficulties

- Issue : Hydrochloride salt hygroscopicity

- Resolution :

- Anti-solvent addition (tert-butyl methyl ether)

- Controlled cooling at 0.5°C/min

Catalyst Deactivation

- Observation : Pd/C loses activity after 3–5 batches

- Regeneration protocol :

- 5% HNO₃ wash

- H₂ reduction at 200°C

- Reactivates to 92% initial activity

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The following table compares Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine with the closely related compound C-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)-methylamine () and inferred data for the target compound:

Structural Insights:

- Heterocyclic Core : The isoxazole ring (O, N, N) in the target compound differs from the oxadiazole (O, N, N, N) in the analog. Isoxazole’s oxygen at position 2 reduces ring basicity compared to oxadiazole, which may influence binding to enzymatic targets .

- Substituent Effects : Dual cyclopropyl groups in the target compound increase steric bulk and lipophilicity (higher XLogP3) relative to the single cyclopropyl group in the oxadiazole analog. This enhances membrane permeability but may reduce aqueous solubility.

- Polar Surface Area (PSA) : The target’s lower PSA (~50 Ų vs. 64.9 Ų) suggests improved blood-brain barrier penetration, a critical factor for CNS-active compounds .

Biological Activity

Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine is a compound characterized by a cyclopropyl group attached to an isoxazole moiety. Its unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through its interaction with specific enzymes and receptors. The isoxazole ring is known for its ability to modulate enzyme activity, potentially leading to various pharmacological effects.

- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with receptors that play critical roles in signaling pathways associated with diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The interaction of the cyclopropyl and isoxazole components may enhance the compound's ability to inhibit microbial growth.

Anti-inflammatory Effects

Studies have suggested that derivatives of isoxazole compounds possess anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, contributing to therapeutic strategies for inflammatory diseases.

Anticancer Potential

The anticancer activity of compounds containing isoxazole rings has been documented in various studies. For instance, derivatives have shown significant cytotoxicity against human cancer cell lines (e.g., RKO, MCF-7). The IC values for certain derivatives ranged from 49.79 µM to 113.70 µM, indicating potential effectiveness against tumor growth .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(5-cyclopropylisoxazol-3-yl)methanamine?

A common method involves coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to form the cyclopropane-isoxazole scaffold. For example, cyclopropyl(3-methoxyphenyl)methanamine·HCl was coupled with a cyanophenyl oxazolidinone precursor to yield diastereoisomers, achieving moderate yields (32%) after chromatographic purification . Another route includes reductive ring-opening of 5-chloroethyl-1,3-oxazin-4-enones using hydride agents to synthesize cyclopropyl carbinols, a related structural motif .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile or neoprene gloves, full-body chemical suits, and respiratory protection in poorly ventilated areas. Avoid skin/eye contact and static discharge .

- Storage : Refrigerate (2–8°C) in sealed containers under inert gas (e.g., nitrogen). Store in dry, well-ventilated areas away from incompatible materials (e.g., strong oxidizers) . Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest degradation under extreme pH or light exposure; similar precautions apply here .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation : Use -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify the cyclopropane-isoxazole core and substituents .

- Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended, as purity ≥95% is typical for research-grade compounds .

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Reagent Selection : Screen coupling agents (e.g., HATU vs. EDCI) to improve efficiency in amide bond formation .

- Solvent Optimization : Polar aprotic solvents like DMF or DCM (dichloromethane) enhance reactivity in cyclopropane ring-closing reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., isoxazole functionalization) .

- Chromatography : Use preparative HPLC or flash chromatography with heptane/ethyl acetate gradients to isolate diastereomers .

Q. What strategies address contradictory data regarding the compound’s stability under varying pH conditions?

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC and LC-MS. Compare results with structurally similar compounds (e.g., cyclopropyl carbinols) to identify pH-sensitive functional groups .

- Mechanistic Analysis : Use density functional theory (DFT) calculations to model protonation/deprotonation effects on the cyclopropane ring and isoxazole moiety .

Q. What mechanisms underlie the biological activity of this compound?

- Enzyme Inhibition : The isoxazole group may act as a bioisostere for carboxylic acids, enabling competitive inhibition of enzymes like cyclooxygenase (COX) or kinases .

- Metabolic Profiling : Use hepatic microsome assays to identify metabolites (e.g., hydroxylated cyclopropane derivatives) and correlate them with activity loss .

- Molecular Docking : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to guide structure-activity relationship (SAR) studies .

Q. How can researchers analyze stereochemical outcomes in cyclopropane ring formation during synthesis?

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers and quantify diastereomeric excess .

- X-ray Crystallography : Determine absolute configuration of single crystals, particularly for intermediates like (R)- or (S)-cyclopropyl(3-methoxyphenyl)methanamine .

- Vibrational Circular Dichroism (VCD) : Assign stereochemistry in solution when crystallography is impractical .

Q. What computational methods predict physicochemical properties of this compound?

- LogP and Solubility : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (logP) and aqueous solubility, critical for bioavailability studies .

- Reactivity Predictions : Apply DFT to model cyclopropane ring strain (∼27 kcal/mol) and its impact on reaction pathways (e.g., ring-opening under acidic conditions) .

- ADMET Profiling : Tools like SwissADME predict absorption, distribution, and toxicity based on molecular descriptors (e.g., topological polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.